![molecular formula C18H17ClN2S B12906477 4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]- CAS No. 823195-68-2](/img/structure/B12906477.png)
4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This particular compound features a chlorine atom at the 6th position, an isopropylphenyl group at the 3rd position, and a thione group at the 4th position, making it a unique and potentially valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with isothiocyanates under basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time. The choice of solvents and reagents is also adjusted to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-3-(4-isopropylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione: Similar in structure but contains a benzoxazine ring instead of a quinazoline ring.
6-chloro-3-(4-isopropylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione: Another similar compound with a different heterocyclic core.
Uniqueness
6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione is unique due to its specific substitution pattern and the presence of the thione group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
823195-68-2 |
|---|---|
Molekularformel |
C18H17ClN2S |
Molekulargewicht |
328.9 g/mol |
IUPAC-Name |
6-chloro-2-methyl-3-(4-propan-2-ylphenyl)quinazoline-4-thione |
InChI |
InChI=1S/C18H17ClN2S/c1-11(2)13-4-7-15(8-5-13)21-12(3)20-17-9-6-14(19)10-16(17)18(21)22/h4-11H,1-3H3 |
InChI-Schlüssel |
OXKBMVDGFCNKEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=S)N1C3=CC=C(C=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


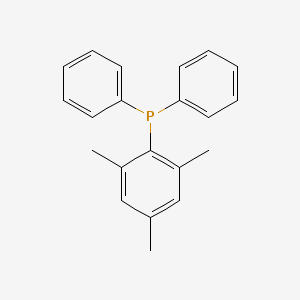

![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
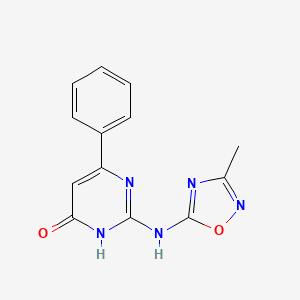
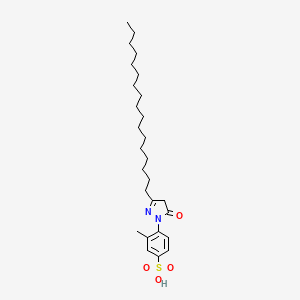

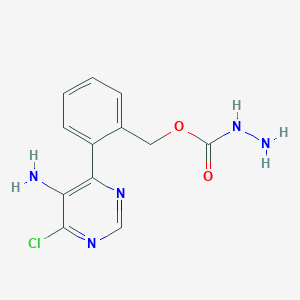
![2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12906440.png)

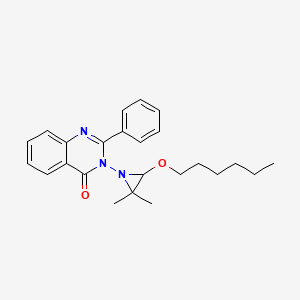
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine](/img/structure/B12906455.png)
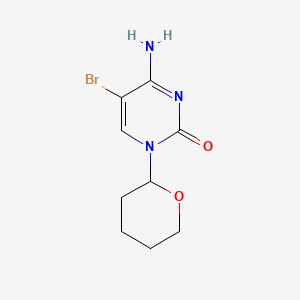
![1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene](/img/structure/B12906466.png)
![N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12906475.png)
